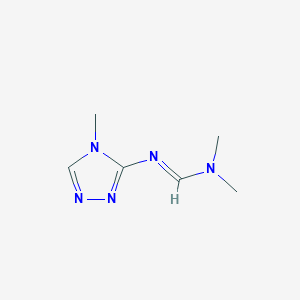

(E)-N,N-Dimethyl-N'-(4-methyl-4H-1,2,4-triazol-3-yl)formimidamide

Description

Properties

IUPAC Name |

N,N-dimethyl-N'-(4-methyl-1,2,4-triazol-3-yl)methanimidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N5/c1-10(2)4-7-6-9-8-5-11(6)3/h4-5H,1-3H3/b7-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBVCUFSKPWEVFZ-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1N=CN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=NN=C1/N=C/N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N,N-Dimethyl-N’-(4-methyl-4H-1,2,4-triazol-3-yl)formimidamide typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-amine with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(E)-N,N-Dimethyl-N’-(4-methyl-4H-1,2,4-triazol-3-yl)formimidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

Chemistry

In chemistry, (E)-N,N-Dimethyl-N’-(4-methyl-4H-1,2,4-triazol-3-yl)formimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its efficacy against various bacterial and fungal strains, making it a candidate for the development of new antibiotics .

Medicine

In medicinal chemistry, (E)-N,N-Dimethyl-N’-(4-methyl-4H-1,2,4-triazol-3-yl)formimidamide is being investigated for its anticancer properties. It has been found to inhibit the growth of certain cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals and materials with specific properties. Its versatility makes it valuable for the development of new products in agriculture and materials science .

Mechanism of Action

The mechanism of action of (E)-N,N-Dimethyl-N’-(4-methyl-4H-1,2,4-triazol-3-yl)formimidamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the synthesis of essential proteins in bacteria and fungi, leading to cell death. In anticancer research, it interferes with the cell cycle and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Heterocyclic Variations

Triazole Substituent Variations

- N′-{5-[(3,4-Dimethylphenyl)amino]-1H-1,2,4-triazol-3-yl}-N,N-dimethylimidoformamide (): This analog replaces the 4-methyl group with a 3,4-dimethylphenylamino substituent.

- N′-(4-Cyano-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide (): Incorporates a cyano group and phenyl-substituted pyrazole instead of triazole. The electron-withdrawing cyano group increases electrophilicity, altering reactivity in nucleophilic substitutions .

Heterocycle Replacement

- (E)-N,N-Dimethyl-N'-(3-thioxo-3H-1,2,4-dithiazol-5-yl)formimidamide (): Substitutes triazole with a dithiazole ring containing sulfur atoms. This modification increases molecular weight (205.32 g/mol vs.

Aromatic Ring Modifications

Physicochemical Properties

Biological Activity

(E)-N,N-Dimethyl-N'-(4-methyl-4H-1,2,4-triazol-3-yl)formimidamide is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structural characteristics enable it to interact with various biological targets, leading to significant pharmacological effects.

Chemical Structure

The chemical structure of (E)-N,N-Dimethyl-N'-(4-methyl-4H-1,2,4-triazol-3-yl)formimidamide can be represented as follows:

| Property | Description |

|---|---|

| IUPAC Name | N,N-dimethyl-N'-(4-methyl-1,2,4-triazol-3-yl)methanimidamide |

| Molecular Formula | C6H11N5 |

| CAS Number | 85660-17-9 |

| Molecular Weight | 155.19 g/mol |

The biological activity of this compound is primarily attributed to its mechanism of action, which varies depending on the target organism or cell type:

- Antimicrobial Activity : The compound inhibits the synthesis of essential proteins in bacteria and fungi, leading to cell death. It has shown efficacy against a range of bacterial and fungal strains.

- Anticancer Activity : In cancer research, (E)-N,N-Dimethyl-N'-(4-methyl-4H-1,2,4-triazol-3-yl)formimidamide interferes with the cell cycle and induces apoptosis in various cancer cell lines. This action is facilitated by the compound's ability to disrupt critical cellular processes necessary for tumor growth.

Antimicrobial Efficacy

Numerous studies have investigated the antimicrobial properties of (E)-N,N-Dimethyl-N'-(4-methyl-4H-1,2,4-triazol-3-yl)formimidamide. For instance:

- A study published in MDPI reported that derivatives of triazole compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated strong potency against resistant strains .

Anticancer Properties

Research into the anticancer effects of this compound has demonstrated promising results:

- In vitro studies have shown that (E)-N,N-Dimethyl-N'-(4-methyl-4H-1,2,4-triazol-3-yl)formimidamide inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism involved induction of apoptosis through activation of caspase pathways .

Case Study 1: Antimicrobial Activity

A recent investigation focused on the synthesis and biological evaluation of triazole derivatives, including (E)-N,N-Dimethyl-N'-(4-methyl-4H-1,2,4-triazol-3-yl)formimidamide. The study highlighted its effectiveness against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.5 to 8 µg/mL .

Case Study 2: Anticancer Research

Another study evaluated the anticancer potential of this compound on human lung adenocarcinoma cells (A549). The results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers after treatment with varying concentrations of (E)-N,N-Dimethyl-N'-(4-methyl-4H-1,2,4-triazol-3-yl)formimidamide .

Q & A

Q. Advanced Mechanistic Studies

- Kinase profiling : Use immobilized kinase assays to identify inhibitory activity (e.g., against PI3K/Akt pathway).

- ROS detection : Fluorescent probes (e.g., DCFH-DA) measure oxidative stress induction.

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- In vivo models : Xenograft studies in mice to validate efficacy and toxicity .

Which DFT methods are suitable for studying electronic properties?

Basic Computational Chemistry

The B3LYP hybrid functional with a 6-31G* basis set is widely used for:

- Optimizing geometry to predict bond lengths/angles.

- Calculating HOMO-LUMO gaps to assess reactivity.

- Simulating IR and NMR spectra for comparison with experimental data .

How to address contradictions between predicted and observed reactivity in nucleophilic reactions?

Q. Advanced Computational-Experimental Integration

- Solvent effects : Include explicit solvent molecules in DFT models (e.g., ethanol coordination).

- Transition state analysis : Use QM/MM methods to map reaction pathways and identify rate-limiting steps.

- Kinetic studies : Variable-concentration NMR or stopped-flow spectroscopy to validate computational barriers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.